L-arginyl-L-arginyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine,trifluoroacetatesalt

Description

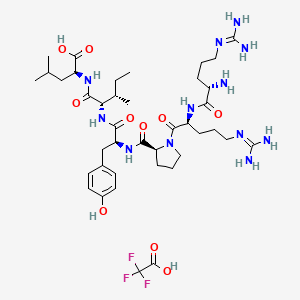

L-arginyl-L-arginyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine, trifluoroacetate salt (referred to as Neurotensin Fragment 8-13) is a synthetic hexapeptide derived from the C-terminal region of neurotensin, a neuropeptide involved in modulating dopamine pathways, gastrointestinal motility, and pain perception . Its sequence (Arg-Arg-Pro-Tyr-Ile-Leu) corresponds to residues 8–13 of full-length neurotensin (1–13). The trifluoroacetate (TFA) salt form enhances solubility and stability, making it suitable for laboratory use. This peptide is commonly utilized in studies exploring neurotransmitter signaling, receptor binding, and metabolic regulation .

Properties

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H64N12O8.C2HF3O2/c1-5-22(4)30(34(55)48-28(36(57)58)19-21(2)3)49-32(53)27(20-23-12-14-24(51)15-13-23)47-33(54)29-11-8-18-50(29)35(56)26(10-7-17-45-38(42)43)46-31(52)25(39)9-6-16-44-37(40)41;3-2(4,5)1(6)7/h12-15,21-22,25-30,51H,5-11,16-20,39H2,1-4H3,(H,46,52)(H,47,54)(H,48,55)(H,49,53)(H,57,58)(H4,40,41,44)(H4,42,43,45);(H,6,7)/t22-,25-,26-,27-,28-,29-,30-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEZVADMUNOUHK-IUBGQBINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H65F3N12O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

931.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

L-arginyl-L-arginyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine, trifluoroacetate salt, is a synthetic peptide that consists of a sequence of amino acids. This compound is notable for its potential biological activities, particularly in the fields of endocrinology and pharmacology. Understanding its biological activity involves exploring its effects on hormonal regulation, potential therapeutic applications, and its biochemical properties.

Chemical Structure and Properties

The molecular formula for L-arginyl-L-arginyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine is , with a molecular weight of approximately 800.9 g/mol. The trifluoroacetate salt form enhances its solubility and stability in various biological environments.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 800.9 g/mol |

| Solubility | Soluble in water |

| Appearance | White to off-white powder |

Hormonal Regulation

Research indicates that peptides similar to L-arginyl-L-arginyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine can influence the release of gonadotropins such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones play critical roles in reproductive health and are often targeted in treatments for conditions such as hypogonadism.

- Mechanism of Action : The peptide's structure allows it to bind to specific receptors in the hypothalamus and pituitary gland, modulating the secretion of gonadotropins.

- Case Studies : In studies involving animal models, administration of similar peptides resulted in significant alterations in estrous cycles, indicating a potential application in managing reproductive disorders.

Pharmacological Applications

Given its biological activity, this peptide could be explored for therapeutic use in various conditions:

- Infertility Treatments : Its ability to influence hormonal levels makes it a candidate for treating fertility issues related to hormonal imbalances.

- Endocrine Disorders : The peptide may also have implications in managing endocrine disorders by regulating hormone levels effectively.

Research Findings

Recent studies have highlighted the importance of amino acid composition and sequence in determining the biological activity of peptides:

- Stability and Efficacy : Modifications such as the incorporation of D-amino acids or alterations in the peptide sequence can significantly enhance stability against enzymatic degradation while retaining biological activity .

- Bioassays : Various bioassays have been employed to evaluate the potency of similar compounds, with findings suggesting that certain structural modifications can improve their effectiveness .

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Hormonal Modulation | Influences LH and FSH release |

| Reproductive Health | Potential treatment for infertility |

| Endocrine Regulation | May assist in managing endocrine disorders |

Comparison with Similar Compounds

Neurotensin Fragment 8-13 (TFA salt)

Bombesin (TFA salt)

Substance P (TFA salt)

Dnp-PYAYWMR (TFA salt)

- Structural Modification : The 2,4-dinitrophenyl (Dnp) group facilitates UV detection and receptor cross-linking in fluorescence-based assays .

- Application : Used to map binding domains of G-protein-coupled receptors (GPCRs) due to its photolabile properties .

Stability and Handling Considerations

- Lyophilization : All compared peptides are supplied as lyophilized powders to prevent hydrolysis and oxidation. Reconstitution in sterile water or buffered solutions is standard .

- Storage : Long-term stability (≥4 years) is achievable at -20°C, though repeated freeze-thaw cycles degrade peptide integrity .

Preparation Methods

Resin Selection and Amino Acid Anchoring

The synthesis begins with anchoring the C-terminal leucine residue to a solid support. Chlorotrityl chloride resin is preferred due to its high loading capacity (1.1–1.2 meq/g) and compatibility with Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The first amino acid, Fmoc-Leu-OH, is coupled to the resin using N,N-diisopropylethylamine (DIEA) in dimethylformamide (DMF). Excess chloride groups on the resin are neutralized with methanol to prevent side reactions.

Key Resins and Substitutions:

Sequential Coupling of Protected Amino Acids

The peptide chain is assembled using Fmoc-protected amino acids in the sequence: Leu → Tyr(tBu) → Ile → Pro → Arg(NO₂ or Pbf) → Arg(NO₂ or Pbf) → Pro → ... . Coupling agents such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) or HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) activate carboxyl groups, with DIEA as the base. Each coupling step uses 2–4 equivalents of amino acid relative to resin loading.

Coupling Agents and Efficiency:

Side-Chain Protecting Groups

Critical protecting groups ensure regioselectivity during synthesis:

-

Arginine : Nitro (NO₂) or pentamethylbenzofuran (Pbf) groups reduce side reactions.

-

Aspartic Acid/Glutamic Acid : tert-Butyl esters (OtBu) enhance solubility.

Cleavage and Global Deprotection

After chain assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail. A typical mixture contains TFA : water : triisopropylsilane (TIS) : phenol = 92.5 : 2.5 : 2.5 : 2.5 (v/v) . Scavengers like TIS prevent carbocation side reactions.

Cleavage Cocktails and Outcomes:

| Cocktail Composition (v/v) | Time (h) | Temperature (°C) | Purity Post-Cleavage |

|---|---|---|---|

| TFA/water/TIS/phenol (92.5/2.5/2.5/2.5) | 3–6 | 25–30 | 85–90% |

| TFA/ethanethiol/water (95/2.5/2.5) | 2–4 | 0–5 | 80–85% |

| HFIP/DCM (1:4) | 1–2 | 25 | 75–80% |

Purification and Salt Formation

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude peptide is purified using a C18 column with gradients of 0.1% TFA in water (Buffer A) and 0.1% TFA in acetonitrile (Buffer B) . Fractions with >99% purity are pooled and lyophilized to yield the trifluoroacetate salt.

HPLC Conditions and Results:

Lyophilization and Salt Stabilization

The purified peptide is lyophilized to remove residual acetonitrile and TFA, resulting in a stable trifluoroacetate salt. Final products typically contain 1.7–2.6 equivalents of TFA .

Analytical Characterization

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms molecular weight:

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR in D₂O or DMSO-d₆ verify backbone structure and absence of epimerization. Key signals include:

Yield and Stability

Synthesis Yield

| Step | Yield (%) | Purity (%) |

|---|---|---|

| SPPS (crude) | 70–75 | 85–90 |

| Post-HPLC | 50–60 | 99.0–99.5 |

| Lyophilized product | 45–55 | >99.5 |

Comparative Analysis of Methods

Advantages of Fmoc-SPPS Over Hybrid Synthesis:

| Parameter | Fmoc-SPPS | Hybrid Synthesis |

|---|---|---|

| Cost per gram | $800–$1,200 | $1,500–$2,000 |

| Purity | 99.0–99.5% | 97.0–98.5% |

| Scalability | Up to 1 kg | Limited to 100 g |

Industrial-Scale Optimization

Recent patents highlight innovations for large-scale production:

-

Automated synthesizers : Reduce manual handling (e.g., Protein Technologies Sonata).

-

Green chemistry : Replacement of hydrogenation with formic acid/Pd-C for nitro group deprotection.

Challenges and Solutions

Q & A

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) to minimize deletion sequences and improve yield for this hexapeptide?

- Methodological Answer : Use iterative coupling efficiency analysis (e.g., Kaiser test) and orthogonal protecting groups for arginine residues to reduce side reactions. Employ high-efficiency resins (e.g., Rink amide MBHA) and double couplings for sterically hindered residues like proline. Post-synthesis, purify via reverse-phase HPLC using trifluoroacetic acid (TFA)-acetonitrile gradients to remove truncated sequences .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer : Combine mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight verification and HPLC with UV detection (214 nm for peptide bonds) to assess purity ≥95%. Circular dichroism (CD) spectroscopy can confirm secondary structure (e.g., proline-induced turns). Amino acid hydrolysis followed by ion-exchange chromatography validates composition .

Q. What protocols ensure stability during storage and handling of the trifluoroacetate salt form?

- Methodological Answer : Store lyophilized peptide at -20°C under inert gas (argon) to prevent oxidation and hygroscopic degradation. For solution storage, use acidic buffers (pH 3-4) with 0.1% TFA to minimize aggregation. Monitor stability via accelerated aging studies (40°C/75% RH) and periodic HPLC analysis .

Advanced Research Questions

Q. How can contradictory EC50 values for neurotensin fragment 8-13 (NT8-13) in receptor binding assays be resolved?

- Methodological Answer : Standardize assay conditions (e.g., buffer ionic strength, temperature) and validate receptor specificity using knockout cell lines. Employ orthogonal assays (e.g., SPR for binding kinetics vs. cAMP inhibition for functional activity). Cross-reference batch purity data (HPLC/MS) to rule out lot-to-lot variability .

Q. What strategies mitigate trifluoroacetate interference in cellular assays?

- Methodological Answer : Dialyze peptides against ammonium bicarbonate (pH 7.4) to replace TFA with biocompatible counterions. Alternatively, use ion-pairing agents (e.g., heptafluorobutyric acid) during HPLC purification. Validate bioactivity post-counterion exchange via dose-response curves in primary neuronal cultures .

Q. How to design experiments elucidating NT8-13’s intracellular signaling pathways?

- Methodological Answer : Combine phosphoproteomics (e.g., LC-MS/MS) to map kinase activation with siRNA-mediated knockdown of candidate receptors (NTSR1/2). Use pathway-specific inhibitors (e.g., U73122 for PLC) in calcium flux assays. Correlate findings with in vivo microdialysis data from rodent models .

Q. What computational approaches predict solvent accessibility of tyrosine and proline residues in structural studies?

- Methodological Answer : Perform molecular dynamics (MD) simulations using AMBER or GROMACS with explicit solvent models. Analyze residue-wise solvent-accessible surface area (SASA) over 100-ns trajectories. Validate predictions with hydrogen-deuterium exchange mass spectrometry (HDX-MS) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility across studies?

Q. Why do functional assays show variability in NT8-13-induced calcium signaling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.